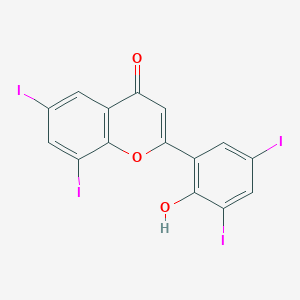
2-(2-Hydroxy-3,5-diiodophenyl)-6,8-diiodo-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Hydroxy-3,5-diiodophenyl)-6,8-diiodo-4H-chromen-4-one is a complex organic compound known for its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-3,5-diiodophenyl)-6,8-diiodo-4H-chromen-4-one typically involves multiple steps. One common method involves the reaction of 2-bromo-1-(2-hydroxy-3,5-diiodophenyl)ethan-1-one with sodium N,N-diethyldithiocarbamate in acetone, yielding phenacyl carbodithioate . This intermediate is then subjected to cyclization using an eco-friendly reagent, HPW-SiO2, to form the desired tricyclic flavonoid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry principles are often applied to minimize environmental impact and improve sustainability.
化学反応の分析
Types of Reactions
2-(2-Hydroxy-3,5-diiodophenyl)-6,8-diiodo-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
科学的研究の応用
2-(2-Hydroxy-3,5-diiodophenyl)-6,8-diiodo-4H-chromen-4-one has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of other complex organic molecules.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2-Hydroxy-3,5-diiodophenyl)-6,8-diiodo-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Its antiproliferative effects are linked to the induction of apoptosis and inhibition of cell division in cancer cells .
類似化合物との比較
Similar Compounds
2-(2-Hydroxy-3,5-diiodophenyl)-6-(3-methoxyphenoxy)-1,3-benzothiazole: This compound shares a similar iodine-substituted phenyl structure but differs in its benzothiazole core.
1,3-bis(2-hydroxy-3,5-diiodophenyl-methylideneamino)guanidine: This compound also contains iodine-substituted phenyl groups and exhibits aggregation-induced emission enhancement.
Uniqueness
2-(2-Hydroxy-3,5-diiodophenyl)-6,8-diiodo-4H-chromen-4-one is unique due to its tricyclic flavonoid structure, which imparts distinct chemical and biological properties. Its multiple iodine substitutions enhance its reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
831224-45-4 |
|---|---|
分子式 |
C15H6I4O3 |
分子量 |
741.82 g/mol |
IUPAC名 |
2-(2-hydroxy-3,5-diiodophenyl)-6,8-diiodochromen-4-one |
InChI |
InChI=1S/C15H6I4O3/c16-6-1-8-12(20)5-13(22-15(8)11(19)4-6)9-2-7(17)3-10(18)14(9)21/h1-5,21H |
InChIキー |
WEKFWANIYMICSV-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1C2=CC(=O)C3=C(O2)C(=CC(=C3)I)I)O)I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14220771.png)
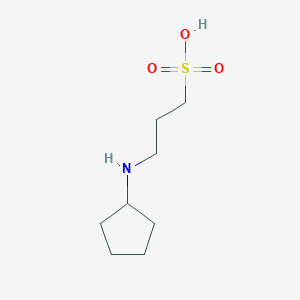
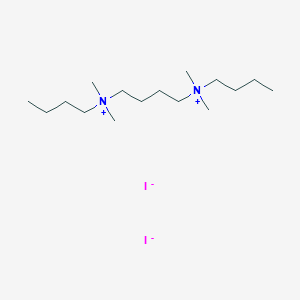
![2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine](/img/structure/B14220792.png)
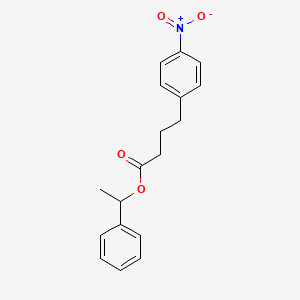


![4H-Thieno[3,2-c][1]benzopyran-4-one, 2-methyl-3-phenyl-](/img/structure/B14220826.png)
![2-({2-[(Thiophen-3-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14220828.png)
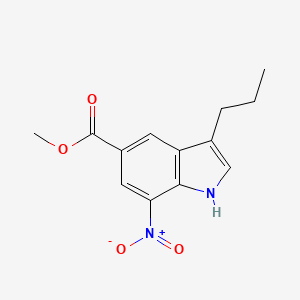


![3-Quinolineethanol, alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14220857.png)
![3-methyl-N,N-dipentyl-4-[(E)-2-quinolin-4-ylethenyl]aniline](/img/structure/B14220858.png)
